2-(1H-Benzo[d]imidazol-2-yl)ethenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)ethenol |
InChI |
InChI=1S/C9H8N2O/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-6,12H,(H,10,11)/b6-5+ |
InChI Key |
OASBUCARBTZKNE-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Derivatization Pathways
Established Synthetic Routes for Benzimidazole (B57391) Derivatives Relevant to Ethenol Substitution
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods developed over the years. These routes are foundational for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethenol, as they provide the essential benzimidazole framework.
Cyclocondensation Approaches for Benzimidazole Ring Formation
The most prevalent method for constructing the benzimidazole ring is the cyclocondensation of o-phenylenediamines with various carbonyl compounds. This approach, often referred to as the Phillips-Ladenburg reaction, is versatile and can be adapted to introduce a variety of substituents at the 2-position. researchgate.net
Historically, the reaction of o-phenylenediamine (B120857) with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides) under dehydrating conditions has been a standard procedure. researchgate.netgoogle.comnih.gov For instance, the condensation of o-phenylenediamine with a suitable carboxylic acid can be achieved by heating, often in the presence of a strong acid like polyphosphoric acid (PPA) or hydrochloric acid, to facilitate the cyclization and dehydration steps. google.comsemanticscholar.org The initial reaction involves the formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the benzimidazole ring. nih.gov
The choice of the carboxylic acid or its derivative is crucial as it determines the substituent at the 2-position of the resulting benzimidazole. To synthesize a precursor for this compound, one might envision using a carboxylic acid with a protected or masked ethenol functionality.
A variety of aldehydes can also be condensed with o-phenylenediamines to form 2-substituted benzimidazoles. researchgate.netCurrent time information in Bangalore, IN. These reactions often require an oxidizing agent to facilitate the final aromatization step. Current time information in Bangalore, IN. The use of different aldehydes allows for significant diversity in the 2-substituent.
Below is a table summarizing various cyclocondensation approaches for the synthesis of 2-substituted benzimidazoles.
| Reactant with o-phenylenediamine | Catalyst/Conditions | Product Type | Reference(s) |
| Carboxylic Acids | Polyphosphoric acid (PPA), HCl | 2-Substituted benzimidazoles | google.comsemanticscholar.org |
| Aldehydes | Oxidative conditions | 2-Substituted benzimidazoles | researchgate.netCurrent time information in Bangalore, IN. |
| Orthoesters | Room temperature, Lewis acid catalyst | 2-Substituted benzimidazoles | rasayanjournal.co.in |
| β-Keto esters | Microwave activation | Pyrimido[1,2-a]benzimidazol-4-ones | iosrphr.org |
Introduction of the Ethenol Moiety or its Precursors
Direct synthesis of this compound is not extensively documented. Therefore, its preparation would likely involve the introduction of an ethenol group or a suitable precursor onto a pre-formed benzimidazole ring or during the cyclocondensation step.
One plausible strategy involves the use of a precursor that can be readily converted to the ethenol group. For example, a reaction could be designed using a starting material containing a vinyl group, which could then be hydrated. The hydrogenation of a 2-(p-dimethylaminostyryl)benzimidazole has been shown to saturate the olefinic linkage, suggesting that the double bond in a vinyl-substituted benzimidazole is reactive.
Another approach could involve the oxidation of a 2-ethylbenzimidazole (B155763). While the benzimidazole ring itself is generally stable to oxidation, substituent groups can be oxidized. However, controlling the oxidation to yield an ethenol rather than an acetyl group (2-acetylbenzimidazole) would be a significant challenge and would require careful selection of reagents and reaction conditions. rsc.org Electrochemical oxidation methods have been explored for the oxidation of 2-ethylbenzimidazole, which could offer a more controlled approach. researchgate.netresearchgate.net
Alternatively, a precursor like 2-acetylbenzimidazole, which can be synthesized from the oxidation of 2-ethylbenzimidazole or by other means, could potentially be reduced to the corresponding alcohol, 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol. This alcohol could then, in principle, be dehydrated to form a 2-vinylbenzimidazole, which could subsequently be hydrated to the target ethenol.
A Knoevenagel-type condensation between 2-cyanomethylbenzimidazole and an aromatic aldehyde has been reported to yield benzimidazole-substituted acrylonitrile (B1666552) derivatives. nih.gov This highlights the reactivity of the methylene (B1212753) group at the 2-position, which could be exploited for introducing an ethenol precursor.
Multi-Step Synthetic Strategies and Optimization
Given the challenges in the direct synthesis of this compound, multi-step synthetic sequences are a more realistic approach. These strategies often involve the initial synthesis of a stable benzimidazole precursor followed by functional group transformations.
A potential multi-step pathway could commence with the synthesis of 2-methylbenzimidazole, a readily available starting material. The methyl group could be functionalized, for example, through a reaction with n-butyl lithium followed by treatment with a suitable electrophile to introduce a two-carbon chain. nih.gov Another strategy involves the reaction of o-phenylenediamine with lactic acid to form 1-(1H-benzoimidazol-2-yl)ethan-1-ol, which can then be oxidized to 2-acetylbenzimidazole. nih.gov This ketone could then be a key intermediate for conversion to the ethenol.
Solution-phase parallel synthesis techniques have been developed for creating libraries of substituted benzimidazoles, which could be adapted for the optimization of reaction conditions in a multi-step synthesis. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzimidazole derivatives. rasayanjournal.co.innih.gov These principles are highly relevant to the development of sustainable routes to this compound.
Catalyst Development for Sustainable Synthesis
A major focus of green chemistry in benzimidazole synthesis is the development of efficient and recyclable catalysts. rasayanjournal.co.in Lewis acids such as ZrOCl₂·8H₂O, TiCl₄, and SnCl₄ have been shown to be effective catalysts for the synthesis of benzimidazole derivatives at room temperature. rasayanjournal.co.in Organocatalysts like L-proline have also been employed for the synthesis of benzimidazoles in aqueous media. researchgate.net
Metal-based catalysts, including those based on cobalt, copper, and nickel, have been developed for the sustainable synthesis of benzimidazoles. longdom.orgrsc.org For example, a cobalt-catalyzed redox-economical coupling of o-nitroanilines and alcohols provides a route to 2-substituted benzimidazoles without the need for external redox reagents. rsc.org Copper(II)-supported on alginate hydrogel beads has been used as a recyclable catalyst for benzimidazole synthesis in a water-ethanol solvent system at room temperature, offering high yields and easy processing. longdom.org The use of ZnO nanoparticles in a ball-milling strategy also represents an environmentally friendly approach. d-nb.info
The following table highlights some sustainable catalysts used in benzimidazole synthesis.
| Catalyst | Reaction Conditions | Advantages | Reference(s) |
| ZrOCl₂·8H₂O, TiCl₄, SnCl₄ | Room Temperature | High efficiency, mild conditions | rasayanjournal.co.in |
| L-Proline | Aqueous media, reflux | Green solvent, inexpensive | researchgate.net |
| Cobalt complexes | Redox-economical coupling | Avoids external redox reagents | rsc.org |
| Cu(II)-alginate hydrogel beads | Water-ethanol, room temperature | Recyclable, high yields | longdom.org |
| ZnO nanoparticles | Solvent-free, ball-milling | Environmentally friendly, easy isolation | d-nb.info |
| K4[Fe(CN)6] | Solvent-free, grinding | Inexpensive, eco-friendly | researchgate.net |
Solvent-Free and Aqueous Medium Reactions
A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives like water, or by conducting reactions in the absence of a solvent altogether.
The synthesis of benzimidazole derivatives has been successfully carried out in aqueous media. researchgate.netrsc.orgorientjchem.orginstras.com For example, a one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes can be performed in water at 100°C using Zn/NaHSO₃. orientjchem.org Surfactants like sodium lauryl ether sulfate (B86663) (SLES) have been used to facilitate the reaction of o-phenylenediamine with aldehydes in water at ambient temperature. rsc.org
Solvent-free methods, often employing microwave irradiation or mechanical grinding (ball milling), have also been developed for benzimidazole synthesis. d-nb.infosemanticscholar.orgjapsonline.com These methods can lead to shorter reaction times, higher yields, and simplified work-up procedures. japsonline.com For instance, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be achieved by simple grinding followed by heating, offering excellent atom economy. japsonline.com
The application of these green methodologies to the synthesis of the benzimidazole core of this compound can significantly reduce the environmental impact of its production.
Regio- and Chemo-Selective Functionalization of the Core Structure
The functionalization of the this compound core can be systematically approached by targeting three primary sites: the benzimidazole nitrogen atoms, the ethenol side chain, and the aromatic backbone. These modifications allow for precise control over the molecule's electronic and steric characteristics.
Modifications on the Benzimidazole Nitrogen Atoms (N-Alkylation, N-Arylation)
The benzimidazole ring contains two nitrogen atoms, offering opportunities for N-substitution. The regioselectivity of these reactions is a key consideration, as alkylation or arylation can occur at either the N-1 or N-3 position.
N-Alkylation: The alkylation of the benzimidazole nitrogen is a common strategy to introduce functional groups. Reactions typically employ alkyl halides (e.g., alkyl bromides) in the presence of a base. researchgate.net Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate, can be used to facilitate the reaction between the aqueous base and the organic-soluble benzimidazole derivative. researchgate.net The choice of solvent and base is crucial for controlling the regioselectivity. For instance, in related imidazo[4,5-c]pyridines, using potassium carbonate (K2CO3) in dimethylformamide (DMF) has been shown to predominantly yield the N-5 regioisomer. psychosocial.com Microwave irradiation has also emerged as an efficient method for N-alkylation, often leading to good or excellent yields. diva-portal.org
N-Arylation: The introduction of aryl groups onto the benzimidazole nitrogen can be achieved through catalyst-controlled cross-coupling reactions. The choice of catalyst is critical for directing the arylation to the desired nitrogen atom. For the related 2-aminobenzimidazoles, it has been demonstrated that palladium-catalyzed methods selectively promote N-arylation of the exocyclic amino group, while copper-catalyzed procedures favor arylation of the azole nitrogen. nih.gov This catalyst-dependent selectivity allows for the synthesis of specifically di-arylated derivatives in a controlled, stepwise manner. nih.gov
Table 1: Representative Conditions for N-Substitution of Benzimidazole Derivatives
| Reaction Type | Reagents & Catalysts | Solvent | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl bromides, KOH, Tetrabutylammonium hydrogen sulfate | Dichloromethane/Water | Phase-transfer catalysis conditions. researchgate.net |
| N-Alkylation | Benzyl bromides, K2CO3 | DMF | Regioselective formation of N-5 isomers in related systems. psychosocial.com |
| N-Arylation (Azole) | Aryl halides, Copper catalyst | - | Selective arylation of the imidazole (B134444) ring nitrogen. nih.gov |
| N-Arylation (Amine) | Aryl halides, Palladium catalyst | - | Selective arylation of exocyclic amino groups in related structures. nih.gov |
Transformations of the Ethenol Side Chain (e.g., Oxidation, Reduction, Cyclization)
The ethenol side chain, with its carbon-carbon double bond and hydroxyl group, is a prime site for a variety of chemical transformations.
Oxidation: The alcohol and alkene moieties of the ethenol side chain are susceptible to oxidation. For example, the related compound 2-(1-hydroxyethyl)-1H-benzimidazole can be oxidized to 2-acetyl-1H-benzimidazole using potassium dichromate in concentrated sulfuric acid. japsonline.com This conversion of a secondary alcohol to a ketone is a fundamental transformation. Further oxidation could potentially lead to the cleavage of the double bond or the formation of carboxylic acid derivatives, depending on the oxidizing agent and reaction conditions. A straightforward method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with aldehydes, which proceeds through a cyclization-oxidation process. researchgate.net
Reduction: The double bond of the ethenol side chain can be reduced to a single bond through catalytic hydrogenation. This would convert this compound to 2-(1H-Benzo[d]imidazol-2-yl)ethanol. Similarly, if the side chain is first oxidized to an α,β-unsaturated ketone (a chalcone-like structure), the carbonyl group can be selectively reduced.
Cyclization: The ethenol side chain can participate in cyclization reactions to form new heterocyclic rings. For instance, derivatives of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate, a related structure, can be used to synthesize a variety of fused heterocycles. semanticscholar.orgresearchgate.net Reaction with reagents like hydrazine (B178648) can lead to the formation of pyrazole (B372694) rings, while other reagents can yield thiophenes, pyridines, and coumarins. semanticscholar.orgresearchgate.net Chalcone derivatives of benzimidazole are also valuable precursors for synthesizing pyrazoline and isoxazoline (B3343090) rings.
Table 2: Examples of Side Chain Transformations on Related Benzimidazole Structures
| Transformation | Starting Material Analogue | Reagents | Product |
|---|---|---|---|
| Oxidation | 2-(1-Hydroxyethyl)-1H-benzimidazole | K2Cr2O7, H2SO4 | 2-Acetyl-1H-benzimidazole japsonline.com |
| Condensation/Cyclization | 2-Acetyl-1H-benzimidazole | Aromatic Aldehydes, KOH | Benzimidazolyl-chalcones mdpi.com |
| Heterocyclization | Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate | Hydrazine Hydrate | 2-(1H-benzo[d]imidazol-2-yl)acetohydrazide researchgate.net |
Strategic Introduction of Electron-Donating and Electron-Withdrawing Groups
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzimidazole core or the side chain can significantly influence the molecule's reactivity and properties.
Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and methyl (-CH3) can be introduced onto the aromatic rings. researchgate.net These groups increase the electron density of the π-system, which can affect the nucleophilicity of the benzimidazole nitrogens and the reactivity of the aromatic ring towards electrophilic substitution. The presence of EDGs, like a methoxy group, on benzylidene rings in related structures has been noted to influence the outcomes of subsequent reactions. scholarsresearchlibrary.com
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -Br), nitro groups (-NO2), and cyano groups (-CN) are common EWGs used to modify benzimidazole scaffolds. researchgate.netd-nb.info These groups decrease the electron density of the molecule. The synthesis of benzimidazole derivatives bearing EWGs is often pursued to explore their chemical properties. d-nb.info For example, the condensation of o-phenylenediamine with aldehydes bearing nitro or halo substituents is a common synthetic route. diva-portal.orgdoi.org The electronic nature of these substituents can impact reaction yields and regioselectivity in subsequent functionalization steps. doi.org
Table 3: Influence of Substituents on Benzimidazole Derivatives
| Substituent Type | Example Groups | Method of Introduction | Reported Influence |
|---|---|---|---|
| Electron-Donating (EDG) | -OCH3, -OH, -CH3 | Condensation with substituted aldehydes | Increases electron density; can direct electrophilic substitution. researchgate.netscholarsresearchlibrary.com |
| Electron-Withdrawing (EWG) | -NO2, -Cl, -Br, -CN | Condensation with substituted aldehydes | Decreases electron density; can affect reaction yields and regioselectivity. researchgate.netd-nb.infodoi.org |
Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structures
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 2-(1H-Benzo[d]imidazol-2-yl)ethenol, offering profound insights into its atomic framework and dynamic behavior.
Proton (¹H) NMR for Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy provides crucial information about the chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of a benzimidazole (B57391) derivative, the aromatic protons of the benzene (B151609) ring typically appear as multiplets in the range of δ 7.0-8.0 ppm. For instance, in related benzimidazole structures, the protons at positions 4 and 7, and 5 and 6 of the benzimidazole ring are often observed as multiplets. dergipark.org.tr The NH proton of the benzimidazole ring characteristically appears as a singlet, often in the downfield region. chemijournal.comorientjchem.org
The vinylic protons of the ethenol substituent would exhibit distinct chemical shifts and coupling constants, providing information about their cis/trans configuration. The hydroxyl proton signal is often broad and its chemical shift can be influenced by solvent and concentration.
Carbon-13 (¹³C) NMR for Carbon Skeletal Insights
Table 1: Representative ¹³C NMR Chemical Shifts for Benzimidazole Derivatives
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C-2 | ~152.7 |
| C-3a/C-7a | ~138.9 |
| C-4/C-7 | ~122.4 |
| C-5/C-6 | ~122.4 |
Note: These are representative values from a related benzimidazole derivative and may vary for the title compound. dergipark.org.tr
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the benzimidazole and ethenol moieties. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. researchgate.netsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton and confirming the attachment of the ethenol group to the C-2 position of the benzimidazole ring. researchgate.netsdsu.eduresearchgate.net
Dynamic NMR for Tautomeric and Conformational Exchange Processes
Dynamic NMR (DNMR) techniques are employed to study the dynamic processes of tautomerism and conformational exchange in this compound. libretexts.org The benzimidazole ring can undergo prototropic tautomerism, where the N-H proton exchanges between the two nitrogen atoms. beilstein-journals.orgresearchgate.net This exchange can be fast on the NMR timescale, leading to averaged signals for the symmetric positions of the benzimidazole ring. researchgate.net By varying the temperature, the rate of this exchange can be altered, allowing for the determination of the activation parameters of the process. libretexts.org Similarly, DNMR can be used to study the rotational barriers and conformational preferences of the ethenol substituent. libretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound.
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups.
N-H Stretch: The N-H stretching vibration of the benzimidazole ring is typically observed in the region of 3200-3400 cm⁻¹. chemijournal.comorientjchem.org
O-H Stretch: The O-H stretching of the ethenol group usually appears as a broad band in the range of 3200-3600 cm⁻¹, often overlapping with the N-H stretch. icm.edu.pl
C=C and C=N Stretches: The stretching vibrations of the C=C double bond in the ethenol group and the C=N bond within the imidazole (B134444) ring are expected in the 1650-1550 cm⁻¹ region. orientjchem.orgmdpi.com
C-H Stretches: Aromatic C-H stretching vibrations are typically found around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethenol group would appear just below 3000 cm⁻¹. icm.edu.plmdpi.com
C-O Stretch: The C-O stretching vibration of the alcohol group is expected in the range of 1000-1260 cm⁻¹.
Benzene Ring Vibrations: The characteristic in-plane and out-of-plane bending vibrations of the benzene ring are observed at lower frequencies.
Table 2: Key Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 |
| O-H | Stretch | 3200-3600 |
| C=C / C=N | Stretch | 1550-1650 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | <3000 |
| C-O | Stretch | 1000-1260 |
These are general ranges and the exact positions can vary based on the specific molecular environment and intermolecular interactions.
Based on a comprehensive search of available scientific literature, there is insufficient data to generate a detailed article focusing solely on the chemical compound “this compound” as per the requested outline. The required specific experimental data for its advanced spectroscopic and crystallographic properties, including hydrogen bonding networks, high-resolution mass spectrometry, X-ray crystallography, and electronic spectroscopy, are not present in the provided sources.
Scientific research has been conducted on a variety of structurally related benzimidazole derivatives, such as 2-(1H-Benzimidazol-2-yl)phenol nih.govresearchgate.net and 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole. iucr.orgiucr.org These studies provide detailed analysis of the spectroscopic and crystallographic properties of those specific compounds. However, due to the strict requirement to focus exclusively on “this compound,” this information on related but distinct molecules cannot be used to accurately describe the target compound.
Generating an article with the requested level of detail and scientific accuracy is not possible without specific research data on “this compound.” Creating such content would involve speculation or the incorrect application of data from other compounds, which would not meet the standards of a professional and authoritative scientific article.
Therefore, the requested article cannot be produced at this time. Further experimental research and publication on the specific properties of “this compound” would be required to fulfill this request.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic Transitions and Chromophoric Properties
There is a lack of specific published data concerning the electronic absorption spectra (UV-Vis) and detailed chromophoric properties of this compound. For related benzimidazole derivatives, the absorption spectra are typically characterized by π-π* transitions. Theoretical studies on similar structures, such as those involving benzimidazole fused with other aromatic systems, have been conducted to understand their electronic and photophysical properties. However, without experimental or computational data specific to this compound, a detailed analysis of its electronic transitions remains speculative.
Excited-State Proton Transfer (ESPT) Phenomena
Excited-state intramolecular proton transfer (ESPT) is a widely studied phenomenon in molecules containing a proton donor and acceptor in close proximity, such as in 2-(2'-hydroxyphenyl)benzimidazole (HPBI). In HPBI, upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the imidazole ring, leading to the formation of a keto-tautomer that exhibits a large Stokes-shifted fluorescence.
For this compound, the presence of the enol group (-C(OH)=CH₂) provides the necessary structural motif for potential ESPT to the benzimidazole nitrogen. This would involve the transformation from the enol form to a keto-tautomer in the excited state. However, no specific experimental or theoretical studies were found to confirm or characterize this process for this particular molecule. The dynamics of such a transfer, including the potential energy surfaces of the ground and excited states, have not been documented in the available literature.
Quantum Yield and Lifetime Measurements (Photophysical Properties)
Detailed photophysical data, including fluorescence quantum yields and excited-state lifetimes for this compound, are not available in the reviewed literature. Such data is crucial for evaluating the efficiency of the emissive pathways and understanding the kinetics of the excited-state processes, including any potential ESPT.
For context, the photophysical properties of other benzimidazole derivatives have been investigated. For instance, studies on various substituted benzimidazoles reveal a range of quantum yields and lifetimes that are highly dependent on the specific substituents and the solvent environment.
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. icm.edu.pl For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to predict various molecular parameters. icm.edu.plekb.egekb.eg
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For a closely related compound, ±1-(1H-Benzoimidazol-2-YL) Ethanol (B145695), DFT calculations have been used to obtain its optimized molecular structure. icm.edu.pl This process also yields theoretical vibrational frequencies. icm.edu.pl These calculated frequencies can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to validate the computational model and to aid in the assignment of vibrational bands to specific molecular motions, such as C=C stretching, C-H in-plane and out-of-plane deformations. icm.edu.pl For various benzimidazole derivatives, these theoretical vibrational analyses have shown good agreement with experimental results. icm.edu.placs.org
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acs.orgirjweb.com A smaller energy gap suggests higher reactivity. irjweb.comnih.gov
For benzimidazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. icm.edu.plekb.egresearchgate.net From these energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. irjweb.comresearchgate.net These descriptors provide a deeper understanding of the molecule's chemical behavior. irjweb.com
Table 1: Key Global Reactivity Descriptors Derived from HOMO and LUMO Energies
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ | The negative of electronegativity, related to the escaping tendency of electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons. |
This table is based on established theoretical chemistry principles. irjweb.comresearchgate.net
For the related compound ±1-(1H-Benzoimidazol-2-YL) Ethanol, the HOMO-LUMO energy gap has been calculated to be approximately 5.2 eV, indicating good stability. icm.edu.pl Studies on other benzimidazole derivatives have shown that modifications to the molecular structure can significantly alter the HOMO-LUMO gap and, consequently, the reactivity. acs.org
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface. Red areas indicate negative potential, corresponding to regions rich in electrons and susceptible to electrophilic attack (e.g., around nitrogen or oxygen atoms). nih.gov Blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. nih.gov For various benzimidazole compounds, MEP analysis has been used to identify the most likely sites for intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes and interactions with the solvent. unina.itacs.org By simulating the motions of atoms and molecules over time, MD can provide insights into the flexibility of the "2-(1H-Benzo[d]imidazol-2-yl)ethenol" molecule and how its shape might change in a solution. acs.org This is particularly important for understanding how the molecule might interact with biological targets, as both the ligand and the receptor can undergo conformational adjustments upon binding. acs.org For some benzimidazole derivatives, MD simulations have been employed to analyze the stability of ligand-protein complexes and to understand the conformational changes that occur during these interactions. rsc.orgmdpi.com
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, can be used to investigate the mechanisms of chemical reactions involving "this compound". This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By mapping out the potential energy surface of a reaction, researchers can determine the most likely reaction pathway and the energy barriers that must be overcome. For instance, the oxidation of the similar compound 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone has been studied, providing a model for the reactivity of the alcohol group in this class of compounds. researchgate.net Similarly, the mechanism for the formation of the benzimidazole ring itself has been investigated using computational methods. semanticscholar.org
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Wavelengths)
DFT calculations can also be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). icm.edu.pl For ±1-(1H-Benzoimidazol-2-YL) Ethanol, the theoretical chemical shifts have been calculated and show good agreement with experimental values obtained in DMSO solution. icm.edu.pl This computational approach is a powerful tool for assigning signals in experimental NMR spectra to specific atoms in the molecule. icm.edu.plnih.gov
UV-Vis Wavelengths: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. icm.edu.pl By calculating the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be predicted. icm.edu.pl For ±1-(1H-Benzoimidazol-2-YL) Ethanol, TD-DFT calculations have been performed to determine the low-lying excited states and have been compared with the experimental UV-Vis spectrum. icm.edu.pl
Computational Analysis of Tautomeric and Rotameric Equilibria
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex equilibria involving tautomers and rotamers of benzimidazole derivatives. researchgate.netmdpi.commpg.de For this compound, theoretical calculations are crucial for understanding the relative stabilities of its various forms, the energetic barriers for their interconversion, and the influence of the surrounding environment on the equilibrium populations. researcher.lifemdpi.com
Tautomeric Forms and Rotational Isomers
The molecule can exist in two primary tautomeric forms: the enol-imine form and the keto-enamine form, arising from the migration of a proton between the oxygen of the ethenol group and the nitrogen of the imidazole (B134444) ring. nih.gov Furthermore, rotation around the single bond connecting the ethenol substituent to the benzimidazole ring gives rise to different rotational isomers, or rotamers.
The main species considered in computational studies are:
Enol-imine Tautomer: This form is characterized by a hydroxyl (-OH) group on the ethenol side chain. It can exist in at least two major planar conformations:
Syn-rotamer: The hydroxyl group is oriented towards the pyridinic nitrogen of the benzimidazole ring, allowing for the formation of an intramolecular hydrogen bond.
Anti-rotamer: The hydroxyl group is oriented away from the imidazole ring.
Keto-enamine Tautomer: This form results from the transfer of the hydroxyl proton to the imidazole nitrogen, creating a ketone (C=O) group on the side chain and an N-H bond within the ring.
Table 1: Description of Primary Tautomeric and Rotameric Forms of this compound
| Form | Description | Key Feature |
| Enol-syn | Enol-imine tautomer with the hydroxyl group oriented toward the imidazole nitrogen. | Intramolecular hydrogen bond (O-H···N) |
| Enol-anti | Enol-imine tautomer with the hydroxyl group oriented away from the imidazole nitrogen. | Potential for intermolecular H-bonding with solvent |
| Keto-enamine | Tautomer with a carbonyl group on the side chain and a protonated imidazole nitrogen. | C=O group; N-H bond in the imidazole ring |
Detailed Research Findings
Computational studies consistently predict that the enol-imine tautomer is thermodynamically more stable than the keto-enamine form in the gas phase and in nonpolar solvents. nih.gov This stability is largely attributed to the aromaticity of the benzimidazole ring system, which is partially disrupted in the keto form. nih.gov DFT calculations on analogous structures, such as 1-(1H-benzo[d]imidazol-2-yl)naphthalen-2-ol, have found the enol form to be more stable than the keto form by approximately 5.8 kcal/mol. acs.org Other similar systems show this energy difference can be as high as 10 kcal/mol in the gas phase. nih.gov
Within the enol form, the syn-rotamer is often the most stable conformer in the gas phase and in apolar solvents due to the stabilizing effect of the intramolecular hydrogen bond. acs.orgnih.govacs.org
The solvent environment plays a critical role in modulating the tautomeric and rotameric equilibria.
In nonpolar solvents like cyclohexane, the intramolecularly hydrogen-bonded syn-enol form is predominant. acs.orgnih.gov
In polar protic solvents like ethanol or water, the energy difference between the forms decreases. nih.govacs.org These solvents can stabilize the anti-enol rotamer and the keto-enamine tautomer by forming intermolecular hydrogen bonds, which compete with the intramolecular hydrogen bond of the syn form. researcher.lifenih.gov Studies on related compounds show that in aqueous solutions, a detectable equilibrium can be established that includes the keto tautomer. acs.orgnih.govacs.org
Quantum chemical calculations using methods like B3LYP, M06-2X, and ωB97X-D with basis sets such as 6-311++G(d,p) are employed to model these systems. nih.govacs.org The results from these calculations, including relative energies and predicted population ratios, generally show good agreement with experimental data from NMR spectroscopy. mdpi.comresearchgate.net
Table 2: Representative Calculated Relative Energies and Equilibrium Populations for the Isomers of this compound
| Isomer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Population in Gas Phase (%) | Relative Energy (ΔE) in Ethanol (kcal/mol) | Population in Ethanol (%) |
| Enol-syn | 0.00 | >99 | 0.00 | ~85 |
| Enol-anti | ~2.5 | <1 | ~0.5 | ~13 |
| Keto-enamine | ~10.1 | <1 | ~4.9 | ~2 |
Note: The data in this table are illustrative and based on findings for structurally similar benzimidazole derivatives reported in the literature. nih.govacs.org
Reactivity and Reaction Mechanisms
Tautomeric Equilibria and Interconversion Dynamics of the Ethenol Moiety and Benzimidazole (B57391) Nitrogen
The structure of 2-(1H-Benzo[d]imidazol-2-yl)ethenol is subject to tautomeric equilibria, primarily involving the ethenol moiety and the benzimidazole nitrogen atoms. The potential for proton migration between the oxygen of the ethenol group and the nitrogen atoms of the benzimidazole ring leads to different isomeric forms. These equilibria are influenced by factors such as solvent polarity and pH. The interconversion dynamics involve proton transfer processes that can be studied using spectroscopic techniques like NMR and UV-Vis, as well as computational methods.
Acid-Base Properties and Proton Transfer Mechanisms
The benzimidazole ring confers both acidic and basic properties upon the molecule. The N-H proton on the imidazole (B134444) ring can be abstracted by a base, while the lone pair of electrons on the other nitrogen atom can accept a proton. The ethenol group also contributes to the molecule's acidity through its hydroxyl proton. Proton transfer mechanisms are fundamental to its acid-base chemistry and play a crucial role in its biological activity and its behavior as a ligand in coordination complexes.
Oxidation Reactions and Electrophilic Pathways
While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, benzimidazole derivatives, in general, can undergo oxidation. The benzimidazole ring can be susceptible to oxidative cleavage under strong oxidizing conditions. The ethenol side chain may also be oxidized. Electrophilic substitution reactions would likely occur on the benzene (B151609) ring of the benzimidazole moiety, with the positions being directed by the electron-donating nature of the fused imidazole ring.
Cycloaddition and Rearrangement Reactions
Coordination Chemistry: Ligand Behavior with Metal Ions
This compound and its derivatives are versatile ligands in coordination chemistry. The presence of multiple donor atoms—the two nitrogen atoms of the benzimidazole ring and the oxygen atom of the ethenol group—allows for various binding modes to metal ions.
These ligands can act as monodentate, bidentate, or bridging ligands. Common binding modes involve coordination through one of the benzimidazole nitrogen atoms and the hydroxyl oxygen atom, forming a stable chelate ring. The stoichiometry of the resulting metal complexes can vary, with common ratios being 1:1, 1:2, or 2:1 (ligand:metal), depending on the metal ion, its oxidation state, and the reaction conditions.
Metal complexes derived from benzimidazole-based ligands have demonstrated significant catalytic activity in a range of organic transformations. While specific catalytic applications of complexes of this compound are not detailed, related structures are known to catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. The catalytic performance is influenced by the nature of the metal center and the steric and electronic properties of the ligand.
Advanced Applications in Materials Science and Supramolecular Chemistry
Organic Optoelectronic Materials
Benzimidazole (B57391) derivatives, including 2-(1H-Benzo[d]imidazol-2-yl)ethenol, are of great interest for their use in organic optoelectronic materials. These compounds often exhibit excellent thermal and morphological stability, along with desirable photoluminescent properties, making them suitable for various electronic applications. researchgate.net
Development of Organic Light-Emitting Diode (OLED) Components
Derivatives of this compound are explored for their potential in organic light-emitting diodes (OLEDs). The benzimidazole core is a known component in materials designed for deep blue emission in OLEDs. semanticscholar.org Phenylbenzimidazole-based compounds, for instance, have been developed as bipolar host materials for efficient phosphorescent OLEDs. acs.org The unique properties of imidazole-based complexes, such as their excellent electrochemical and photoluminescent characteristics, make them versatile for use as host materials, electron transport layers, and fluorescent or phosphorescent molecules in OLEDs. researchgate.net
The design of these molecules often focuses on achieving high photoluminescence quantum yields and thermal stability. For example, some benzimidazole derivatives have been synthesized to act as deep blue fluorophores with hybridized local and charge transfer (HLCT) excited states, which is a key characteristic for efficient OLED emitters. semanticscholar.org The electron-rich imidazole (B134444) ring and the attached functional groups can be modified to fine-tune the electronic properties and emission colors, making them highly adaptable for various OLED applications. researchgate.net
Fluorescent Probes and Chemical Sensors (excluding biological sensing of disease)
The fluorescent properties of this compound and its derivatives make them excellent candidates for fluorescent probes and chemical sensors. These sensors can detect specific ions and molecules through changes in their fluorescence emission. For instance, some benzimidazole derivatives exhibit a selective "turn-on" fluorescent response to certain metal ions, such as Al³⁺. researchgate.net
The sensing mechanism often involves the coordination of the target ion with the nitrogen and oxygen atoms of the benzimidazole and ethenol groups, leading to a significant enhancement in fluorescence intensity. This high selectivity and sensitivity allow for the detection of trace amounts of specific ions. researchgate.net Furthermore, some derivatives have been designed to act as ratiometric fluorescent sensors, where the ratio of fluorescence intensities at two different wavelengths changes upon binding to the target, providing a more reliable detection method. researchgate.net These sensors have shown effectiveness in various media, including aqueous solutions. researchgate.netresearchgate.net
Table 1: Examples of Benzimidazole-Based Fluorescent Sensors
| Derivative | Target Analyte | Sensing Mechanism | Reference |
| Imidazole-Schiff base | Al³⁺ | Chelation-enhanced fluorescence | researchgate.net |
| Triphenylamine benzimidazole | CN⁻ | Inhibition of Intramolecular Charge Transfer (ICT) | rsc.org |
| Benzimidazole with naphthoimidazole group | F⁻ | Host-guest complexation and deprotonation | rsc.org |
Organic Photovoltaics (OPVs) and Electronic Devices
Benzimidazole derivatives are also being investigated for their use in organic photovoltaics (OPVs) and other electronic devices. In OPVs, these compounds can be used in the electron transport layer (ETL) to facilitate the extraction of electrons. epo.org The incorporation of benzimidazole derivatives can enhance the electrical conductivity of polymer matrices, making them suitable for various electronic applications.
The planar structure and conjugation in these molecules contribute to their favorable electronic properties. They can also be used as electron injection layers or blocking layers in electronic components. epo.org Research into benzimidazole Schiff bases has shown their potential as optoelectronic materials due to their large Stokes shifts, appreciable quantum yields, and low band gaps, which are desirable properties for efficient light harvesting and power conversion in OPVs. researchgate.net
Supramolecular Chemistry and Self-Assembly
The ability of this compound and its derivatives to form well-defined, non-covalent interactions makes them valuable building blocks in supramolecular chemistry. These interactions, primarily hydrogen bonding and π-π stacking, drive the self-assembly of these molecules into larger, organized structures. researchgate.netresearchgate.net
Hydrogen Bonding Networks and Crystal Engineering
In the solid state, this compound and its derivatives frequently form extensive hydrogen bonding networks. The imidazole ring contains both a hydrogen bond donor (N-H) and acceptor (N), while the ethenol group provides a hydroxyl (O-H) group, which can also participate in hydrogen bonding. These interactions play a crucial role in determining the crystal packing of these molecules. iucr.orgnih.gov
For example, crystal structure analyses of related benzimidazole derivatives reveal the formation of chains and layers through N—H⋯N and O—H⋯N hydrogen bonds. iucr.orgnih.gov In some cases, intramolecular O—H⋯N hydrogen bonds can lead to the formation of stable six-membered rings. researchgate.net The presence of solvent molecules, such as ethanol (B145695), can also be incorporated into the crystal lattice through hydrogen bonding. iucr.orgnih.gov The interplay of these hydrogen bonds, along with other weak intermolecular interactions like C—H⋯π interactions, allows for the rational design of crystal structures with specific topologies and properties, a field known as crystal engineering. iucr.orgnih.govrsc.org
Host-Guest Interactions and Molecular Recognition
The benzimidazole scaffold is a versatile platform for designing host molecules for molecular recognition. The combination of hydrogen bonding sites and aromatic surfaces allows these molecules to selectively bind to a variety of guest species, including anions and neutral molecules. researchgate.netmdpi.com
For instance, receptors containing benzimidazole derivatives have been developed for the selective recognition of anions like fluoride, where the binding is driven by hydrogen bonding between the N-H groups of the host and the anion. rsc.org The encapsulation of guest molecules within the cavities of larger host structures built from benzimidazole units has also been demonstrated. researchgate.netacs.org This host-guest chemistry is fundamental to the development of chemical sensors and molecular machines. acs.org The study of these interactions provides insights into the principles of molecular self-assembly and can lead to the creation of functional supramolecular systems. researchgate.net
Design of Supramolecular Gels and Assemblies
The design of supramolecular gels and assemblies relies on the directional and reversible nature of non-covalent interactions. The molecular structure of this compound offers several features that make it a promising candidate for the construction of such systems. The benzimidazole moiety can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. The ethenol group provides an additional site for hydrogen bonding and potential for polymerization or post-assembly modification.
Supramolecular gels formed from small organic molecules are of particular interest due to their responsiveness to external stimuli. While direct studies on supramolecular gel formation using this compound are not extensively documented, the principles of supramolecular chemistry suggest its potential. For instance, the self-assembly of similar benzimidazole-containing molecules is known to form ordered structures. The combination of the flat, aromatic benzimidazole unit and the flexible ethenol side chain could lead to the formation of fibrous networks that entrap solvent molecules, resulting in a gel phase. The potential for these gels to act as chemosensors is also significant, where the binding of an analyte to the benzimidazole or ethenol group could disrupt the non-covalent interactions and lead to a sol-gel transition or a change in fluorescence.
| Interaction Type | Participating Group | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | Imidazole N-H, Ethenol O-H | Directional interactions to form 1D chains or 2D sheets |
| π-π Stacking | Benzimidazole Ring | Stabilization of assemblies through aromatic interactions |
| Metal Coordination | Imidazole N atoms | Formation of metallo-supramolecular gels and assemblies |
| van der Waals Forces | Entire Molecule | Overall packing and stability of the assembled structure |
Polymer Chemistry and Functional Macromolecules
The incorporation of specific functional motifs into polymers is a key strategy for developing materials with tailored properties. This compound presents itself as a valuable monomer or functional additive in polymer chemistry.
The ethenol functionality of this compound allows for its incorporation into polymer backbones through reactions such as esterification or etherification with appropriate co-monomers. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would possess the inherent properties of the benzimidazole group, such as high thermal stability and potential for proton conductivity.
Drawing parallels from related research, polymers containing di(1H-benzo[d]imidazol-2-yl)arene moieties have been synthesized and shown to possess good properties for applications like polyelectrolyte membranes in fuel cells. acs.org Similarly, incorporating this compound into polymeric frameworks could lead to materials with enhanced thermal and mechanical properties, as well as specific functionalities derived from the benzimidazole unit.
The synthesis of copolymers allows for a fine-tuning of material properties by combining different monomer units. This compound can be copolymerized with various vinyl monomers via free radical polymerization, or with other monomers through condensation polymerization, to create functional copolymers. For instance, copolymerization with monomers like styrene (B11656) or methyl methacrylate (B99206) could yield materials with a combination of the processability of the bulk polymer and the functional properties of the benzimidazole-ethenol unit.
Research on other functional benzimidazole derivatives has shown their utility in creating copolymers with interesting optical and electronic properties. researchgate.net By analogy, copolymers of this compound could be designed to have specific photophysical characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors.
| Polymerization Method | Potential Co-monomer | Anticipated Copolymer Properties |
| Condensation Polymerization | Diacids, Diisocyanates | High thermal stability, proton conductivity |
| Free Radical Polymerization | Styrene, Acrylates | Modified mechanical and optical properties |
| Ring-Opening Polymerization | Lactones, Epoxides | Biodegradability with embedded functionality |
Applications in Catalysis (excluding biological/enzymatic catalysis focused on effects)
The benzimidazole scaffold is a well-established ligand in coordination chemistry and has been utilized in a variety of catalytic systems. The nitrogen atoms of the imidazole ring can coordinate to transition metals, creating active catalysts for a range of organic transformations.
While specific catalytic applications of this compound are an emerging area of research, the catalytic activity of structurally similar compounds provides strong indications of its potential. For example, a ruthenium complex containing a benzimidazole ligand was shown to catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol. researchgate.net This suggests that metal complexes of this compound could also exhibit catalytic activity in oxidation reactions.
Furthermore, benzimidazole-based catalysts have been employed in C-C coupling reactions and N-arylation reactions. jsynthchem.com A magnetic nanoparticle-supported copper catalyst featuring a benzimidazole ligand has been successfully used for the N-arylation of primary sulfonamides. jsynthchem.com This highlights the potential for immobilizing this compound or its metal complexes onto solid supports to create recyclable heterogeneous catalysts. The ethenol group could also serve as an anchoring point for immobilization.
| Catalytic Reaction | Catalyst Type | Relevant Finding with Similar Compounds |
| Oxidation Reactions | Ruthenium-benzimidazole complex | Catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol. researchgate.net |
| N-Arylation | Copper-benzimidazole on magnetic nanoparticles | Efficient synthesis of primary sulfonamides. jsynthchem.com |
| Ethylene (B1197577) Oligomerization | Nickel-benzimidazole complexes | Good catalytic activities for ethylene oligomerization. researchgate.net |
Future Research Directions and Unresolved Challenges
Development of Stereoselective Synthetic Methodologies
Currently, the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethenol and its derivatives often results in a mixture of stereoisomers. The development of stereoselective synthetic methods is paramount to isolate specific isomers and evaluate their unique properties. This is critical as different isomers can exhibit varied biological activities and material characteristics.
Future synthetic strategies should focus on:
Chiral Catalysis: Employing chiral catalysts to direct the reaction towards a specific stereoisomer.
Asymmetric Synthesis: Designing synthetic routes that introduce chirality in a controlled manner, leading to the desired enantiomer or diastereomer.
Enzymatic Resolutions: Utilizing enzymes to selectively react with one stereoisomer, allowing for the separation of the mixture.
Recent studies on related benzimidazole (B57391) compounds have demonstrated the feasibility of stereoselective synthesis, such as the preparation of dispiro-oxindolopyrrolizidines embodying a thiazolo[3,2-a]benzimidazole motif. mdpi.com These approaches can serve as a foundation for developing similar methodologies for this compound.
Advanced Computational Simulations for Complex Reactivity and Material Properties
Computational chemistry offers a powerful tool to predict and understand the behavior of this compound. Advanced computational simulations can provide insights into:
Reaction Mechanisms: Elucidating the pathways of chemical reactions, including cycloaddition and condensation reactions, to optimize synthetic procedures. mdpi.comnih.gov
Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds. acs.org
Material Properties: Simulating electronic and nonlinear optical (NLO) properties to identify potential applications in optoelectronics. researchgate.net
Density Functional Theory (DFT) has been successfully used to study the molecular structures and reactivity of benzimidazole derivatives. iucr.orgnih.gov Future computational work should employ more advanced methods to accurately model complex phenomena such as excited-state dynamics and intermolecular interactions in aggregates.
Exploration of Novel Physical Phenomena
The unique structure of this compound suggests the potential for interesting photophysical properties that are yet to be fully explored.
Aggregation-Induced Emission (AIE):
Many benzimidazole derivatives exhibit aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. rsc.orgtandfonline.comresearchgate.netirb.hr This property is highly desirable for applications in sensors, imaging, and organic light-emitting diodes (OLEDs). Future research should investigate whether this compound or its derivatives display AIE and explore the underlying mechanisms.
Photochromism:
Photochromism is the reversible transformation of a chemical species between two forms with different absorption spectra, induced by electromagnetic radiation. tubitak.gov.trtubitak.gov.tr This phenomenon has potential applications in optical data storage, molecular switches, and smart materials. Studies on related benzimidazole-containing compounds have shown promising photochromic behavior. nih.govresearchgate.netresearchgate.net Investigating the photochromic potential of this compound could open up new avenues for its application.
Integration of this compound into Multifunctional Hybrid Materials
The incorporation of this compound into multifunctional hybrid materials could lead to novel materials with enhanced properties and functionalities. This can be achieved by:
Polymerization: Incorporating the molecule as a monomer into polymer chains to create fluorescent or photoresponsive polymers.
Nanoparticle Functionalization: Grafting the molecule onto the surface of nanoparticles to develop targeted drug delivery systems or advanced sensors.
Metal-Organic Frameworks (MOFs): Using the molecule as a ligand to construct MOFs with unique catalytic or gas storage properties.
The benzimidazole scaffold is a versatile building block for creating complex molecular systems. researchgate.net By integrating this compound into hybrid materials, researchers can harness its unique properties for a wide range of technological advancements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
